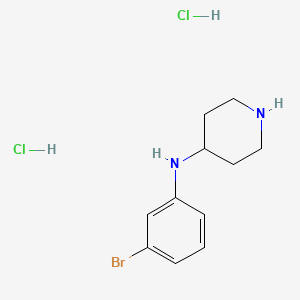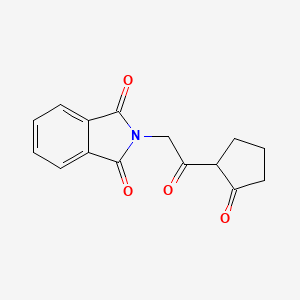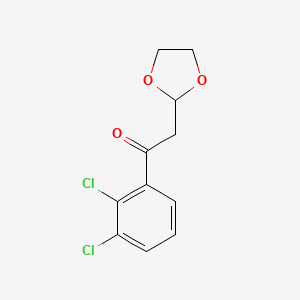
1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Übersicht
Beschreibung
1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, commonly known as 1,3-DCPE, is a dioxolan-based compound that has been used in scientific research for a variety of different applications. It is a versatile molecule that has been used in a variety of different experiments, including biochemical and physiological studies. 1,3-DCPE has a wide range of potential applications, from drug discovery and development to the study of molecular mechanisms of action. The aim of
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Jawad et al. (2020) focused on the synthesis of novel triazole derivatives, acting as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the potential use of related chemical structures in protecting metals from corrosion. The efficiency of these compounds was attributed to the presence of nitrogen and oxygen atoms, alongside benzene and triazole rings, which collectively contribute to their inhibitory action (Jawad et al., 2020).
Catalysis
Karaoglu et al. (2016) explored acetate-bridged dinuclear Cu(II) complexes with benzimidazole ligands, synthesized from structures similar to the one , for their catecholase-mimetic activities. This research emphasizes the relevance of such compounds in mimicking enzyme activities, thus having potential applications in catalysis (Karaoglu et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Rehman et al. (2022) synthesized new chalcone derivatives, including compounds structurally related to “1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone,” to evaluate their anti-inflammatory activity. This study adds to the understanding of how structural modifications can impact biological activities, suggesting potential applications in developing new therapeutic agents (Rehman et al., 2022).
Fungicidal Activity
Mao et al. (2013) reported on the synthesis and fungicidal activity of novel triazole derivatives, emphasizing their effectiveness against various fungal pathogens. This work points to the utility of such compounds in agricultural applications, particularly in the control of fungal diseases (Mao et al., 2013).
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTAHNIRUBBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204076 | |
| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263366-04-6 | |
| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



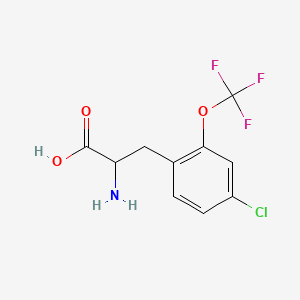
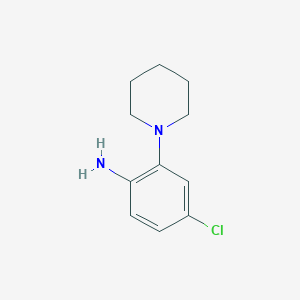
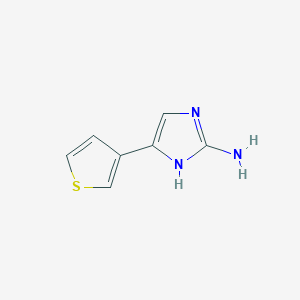
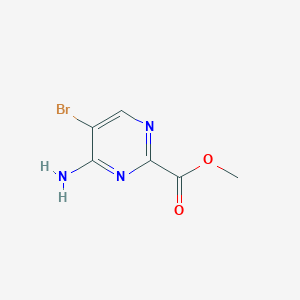
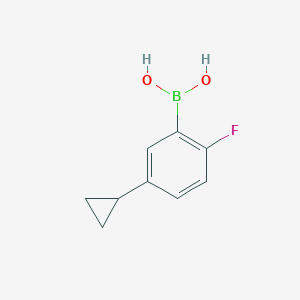
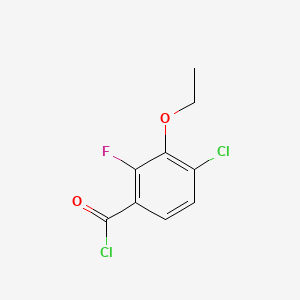
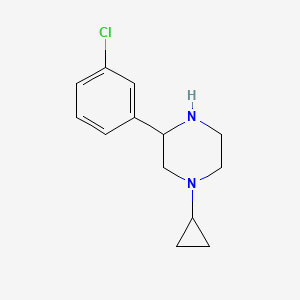
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
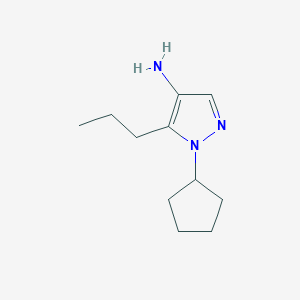
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
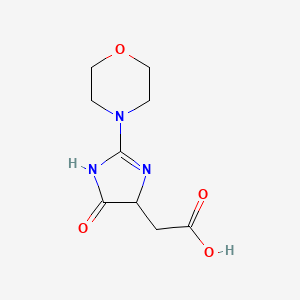
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
